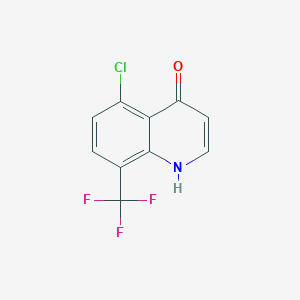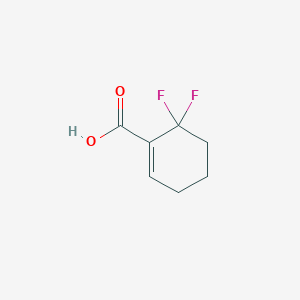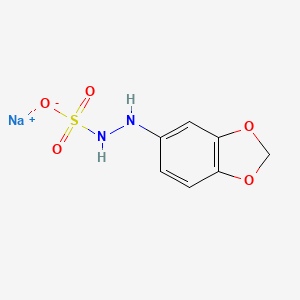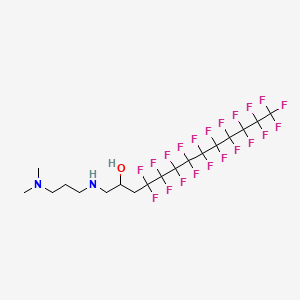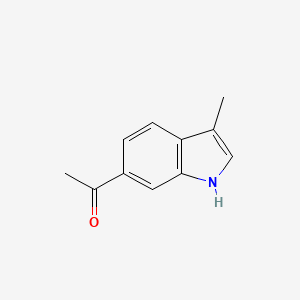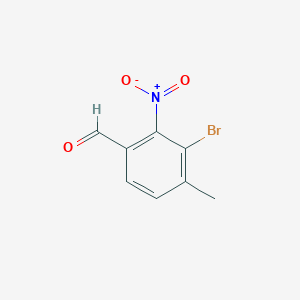
3-Bromo-4-methyl-2-nitrobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-methyl-2-nitrobenzaldehyde: is an organic compound with the molecular formula C8H6BrNO3 . It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom, a methyl group, and a nitro group. This compound is used as an intermediate in various chemical syntheses and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions:
Nitration: The synthesis of 3-Bromo-4-methyl-2-nitrobenzaldehyde typically begins with the nitration of 4-methylbenzaldehyde to introduce the nitro group.
Bromination: The next step involves the bromination of the nitrated product to introduce the bromine atom at the desired position on the benzene ring.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: 3-Bromo-4-methyl-2-nitrobenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in various substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly used in substitution reactions.
Major Products:
Oxidation: 3-Bromo-4-methyl-2-nitrobenzoic acid.
Reduction: 3-Bromo-4-methyl-2-aminobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
科学的研究の応用
Chemistry: 3-Bromo-4-methyl-2-nitrobenzaldehyde is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of small-molecule inhibitors and other bioactive molecules.
Biology and Medicine: In biological research, this compound is used to study the effects of nitro and bromo substituents on biological activity. It is also used in the development of pharmaceuticals and agrochemicals.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-Bromo-4-methyl-2-nitrobenzaldehyde involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions. These interactions can affect the biological activity of the compound and its derivatives.
類似化合物との比較
3-Bromo-4-nitrobenzaldehyde: Similar structure but lacks the methyl group.
4-Methyl-2-nitrobenzaldehyde: Similar structure but lacks the bromine atom.
3-Bromo-4-methylbenzaldehyde: Similar structure but lacks the nitro group.
Uniqueness: 3-Bromo-4-methyl-2-nitrobenzaldehyde is unique due to the presence of all three substituents (bromine, methyl, and nitro groups) on the benzene ring. This combination of substituents imparts distinct chemical and biological properties to the compound, making it valuable in various applications.
特性
分子式 |
C8H6BrNO3 |
|---|---|
分子量 |
244.04 g/mol |
IUPAC名 |
3-bromo-4-methyl-2-nitrobenzaldehyde |
InChI |
InChI=1S/C8H6BrNO3/c1-5-2-3-6(4-11)8(7(5)9)10(12)13/h2-4H,1H3 |
InChIキー |
WLZNAAXHGZCGKP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)C=O)[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



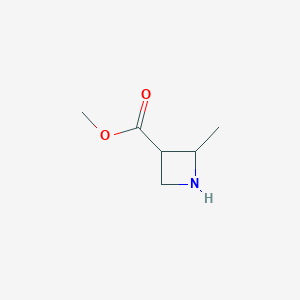
![hexasodium;[(1R,3S,4R,6S)-2,3-diphosphonatooxy-4,5,6-triphosphonooxycyclohexyl] phosphate](/img/structure/B12844120.png)
